N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a complex organic compound with a molecular formula of C23H23NO4 and a molecular weight of 377.43 g/mol . This compound is characterized by the presence of a chromen-2-yl group, a methoxyphenyl group, and a cyclohexanecarboxamide group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide involves several steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin to form the chromen-2-yl intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with antioxidant pathways to neutralize free radicals .
Comparison with Similar Compounds
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]benzamide: This compound has a benzamide group instead of a cyclohexanecarboxamide group, leading to different chemical and biological properties.
N-[3-(4-hydroxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-17-13-11-15(12-14-17)20-21(25)18-9-5-6-10-19(18)28-23(20)24-22(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDZGOUTTWQBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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